

What are the chemical properties of 2-Acetylbenzothiophene

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Compound of Interest

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An In-Depth Technical Guide to the Chemical Properties of **2-Acetylbenzothiophene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylbenzothiophene (CAS No. 22720-75-8) is a pivotal heterocyclic ketone that serves as a fundamental building block in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a bicyclic benzothiophene core functionalized with an acetyl group at the C2 position, imparts a distinct profile of reactivity and electronic properties.[2][3] This guide provides a comprehensive exploration of the chemical properties of **2-Acetylbenzothiophene**, delving into its synthesis, spectroscopic signature, and characteristic reactivity. By synthesizing data from established literature and providing field-proven insights, this document aims to equip researchers with the technical understanding necessary to effectively utilize this versatile intermediate in complex synthetic applications, from the development of novel pharmaceuticals like Zileuton to the construction of advanced organic electronic materials.[3][4]

Molecular Structure and Physicochemical Properties

2-Acetylbenzothiophene, with the IUPAC name 1-(1-benzothiophen-2-yl)ethanone, is a solid, typically appearing as a white to light brown crystalline powder.[2][5][6] The molecule consists

of a benzene ring fused to a thiophene ring, forming the benzothiophene scaffold. An acetyl group is attached to the second position of this bicyclic system.[3] The presence of the electron-withdrawing acetyl group significantly influences the electron density distribution across the aromatic ring system, a key determinant of its chemical reactivity.[6]

Table 1: Physicochemical Properties of **2-Acetylbenzothiophene**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ OS	[5][7]
Molecular Weight	176.23 g/mol	
CAS Number	22720-75-8	[5]
Appearance	Solid, Light Brown to Brown	
Melting Point	86-90 °C	[7][8]
Boiling Point	~304.5 °C (Predicted)	[5]
Solubility	Soluble in organic solvents; limited solubility in water.	[2]
InChI Key	SGSGCQGCVKWRNM- UHFFFAOYSA-N	[5][7]

Spectroscopic Characterization

Accurate characterization of **2-Acetylbenzothiophene** is crucial for its use in synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule.

Table 2: Key Spectroscopic Data for **2-Acetylbenzothiophene**

Technique	Characteristic Features
^1H NMR	Protons on the benzothiophene ring typically appear in the aromatic region (~7.0-8.0 ppm). The methyl protons of the acetyl group present as a characteristic singlet further upfield (~2.5 ppm).[9]
^{13}C NMR	The spectrum will show distinct signals for the carbonyl carbon (~190 ppm), the methyl carbon (~27 ppm), and the various aromatic carbons of the benzothiophene core.[10]
Infrared (IR)	A strong absorption band corresponding to the C=O stretching of the ketone functional group is expected in the region of 1650-1680 cm^{-1} . Additional bands will correspond to C-H and C=C stretching of the aromatic system.[11]
Mass Spec. (MS)	Under electron ionization (EI), the molecular ion peak (M^+) is observed at $m/z = 176$. A prominent fragment is typically seen at $m/z = 161$, corresponding to the loss of a methyl radical ($\bullet\text{CH}_3$). The base peak is often at $m/z = 133$, resulting from the alpha-cleavage loss of the acetyl group ($\bullet\text{COCH}_3$) to form a stable benzothienyl cation.[12][13]

Synthesis of 2-Acetylbenzothiophene

The synthesis of **2-Acetylbenzothiophene** can be achieved through several established methodologies. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

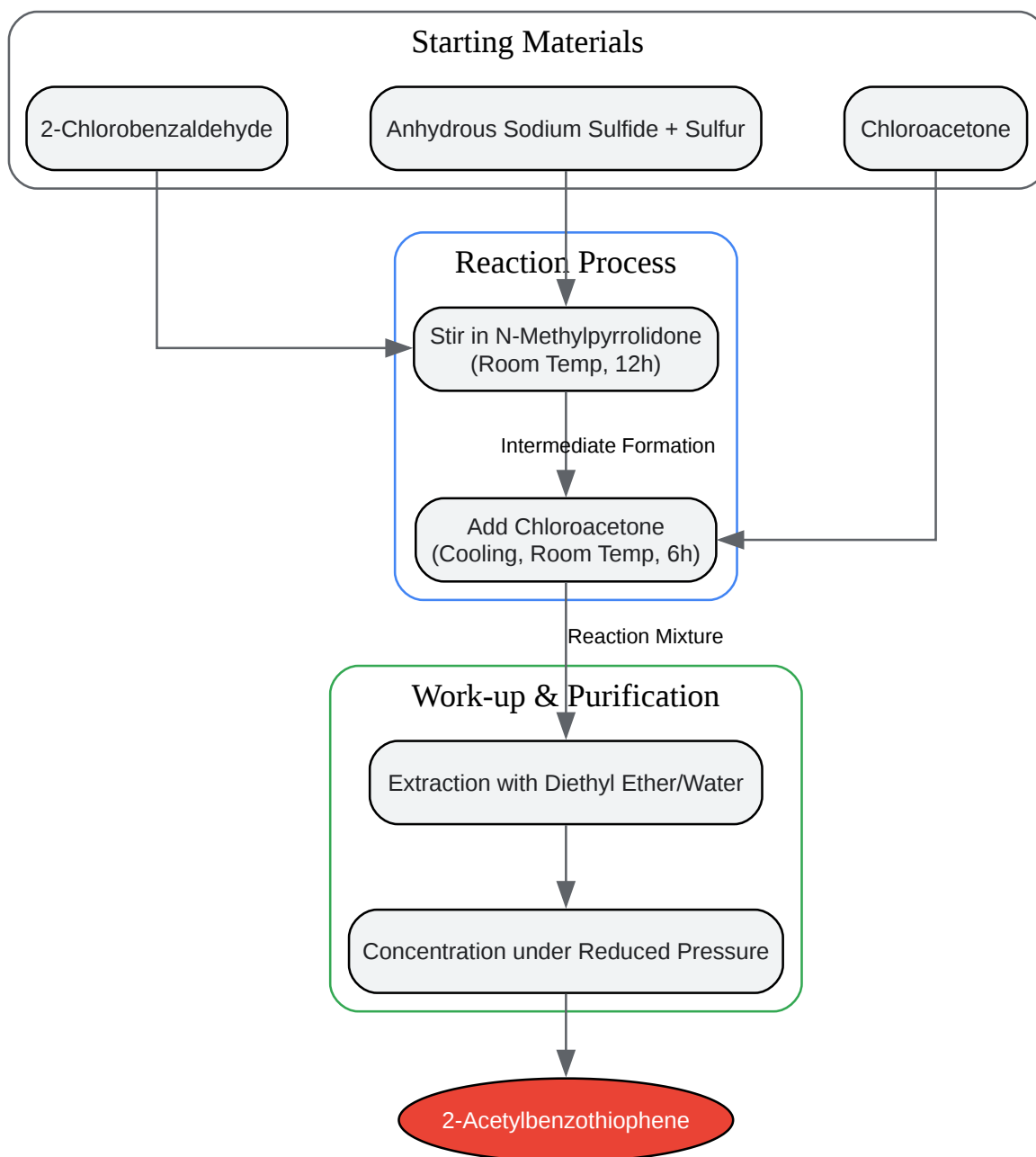
Friedel-Crafts Acylation of Benzothiophene

A common and direct laboratory-scale method is the Friedel-Crafts acylation of the parent benzothiophene.[3] In this electrophilic aromatic substitution, an acetylating agent like acetyl chloride or acetic anhydride is reacted with benzothiophene in the presence of a Lewis acid

catalyst, such as aluminum chloride (AlCl_3). The reaction shows high regioselectivity, with acylation occurring preferentially at the electron-rich C2 position of the benzothiophene ring.[3] The causality behind this selectivity lies in the superior ability of the C2 position to stabilize the cationic intermediate (the sigma complex) formed during the electrophilic attack, compared to the C3 position.

Cyclization-Based Synthesis

An alternative and scalable approach involves the construction of the benzothiophene ring itself. One documented procedure starts from 2-chlorobenzaldehyde, which is converted into the target molecule via reaction with a sulfur source and subsequent cyclization with chloroacetone.[14] This method is particularly valuable for industrial production.



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Caption: Workflow for the synthesis of **2-Acetylbenzothiophene**.^[14]

Chemical Reactivity and Transformations

The chemical behavior of **2-Acetylbenzothiophene** is dictated by the interplay between the acetyl functional group and the benzothiophene ring system. The acetyl group acts as a

deactivating, meta-directing group for electrophilic aromatic substitution on the benzene portion of the ring, while its carbonyl moiety and α -protons provide rich sites for transformations.

Reactions at the Carbonyl Group

The ketone's carbonyl carbon is electrophilic and readily undergoes nucleophilic attack.^[6]

- **Reduction:** The carbonyl can be reduced to a secondary alcohol, 1-(benzo[b]thiophen-2-yl)ethanol, using reducing agents like sodium borohydride (NaBH_4).
- **Condensation Reactions:** It reacts with primary amines and their derivatives. For instance, reaction with thiosemicarbazide derivatives yields thiosemicarbazones, which are often investigated for biological activity.^[7]
- **Acetal Formation:** In the presence of an acid catalyst, it reacts with alcohols to form acetals, a common strategy for protecting the carbonyl group during other synthetic steps.^[6]

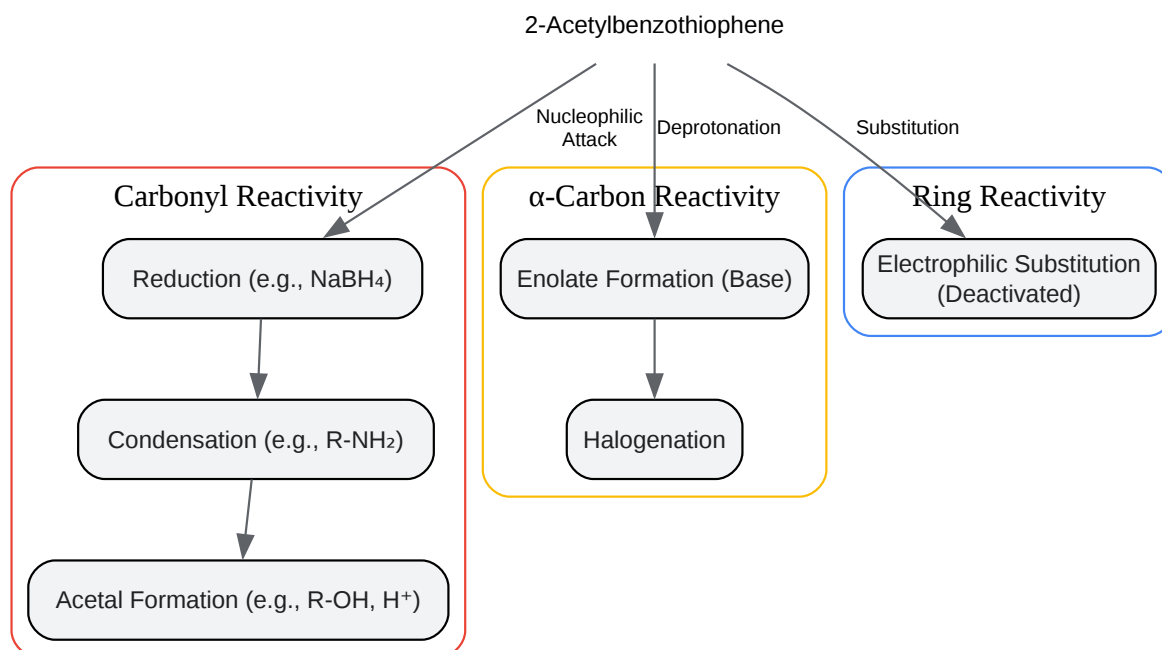
Reactions at the α -Carbon

The protons on the methyl group (α -protons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile, enabling a variety of C-C bond-forming reactions.

- **Aldol Condensation:** The enolate can react with aldehydes or ketones in aldol or Claisen-Schmidt condensations.
- **Halogenation:** Under acidic or basic conditions, the α -position can be halogenated, for example, via reaction with bromine in acetic acid.

Reactions on the Benzothiophene Ring

The acetyl group is strongly electron-withdrawing, which deactivates the benzothiophene ring towards electrophilic substitution.^[6] However, reactions can still be forced under harsher conditions. The directing effects will favor substitution on the benzene portion of the scaffold.



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Caption: Key reactivity sites of **2-Acetylbenzothiophene**.

Applications in Research and Development

2-Acetylbenzothiophene's value lies in its role as a versatile intermediate.

- **Pharmaceutical Synthesis:** It is a documented key intermediate in the synthesis of Zileuton, a drug used for the treatment of asthma.[4] The benzothiophene scaffold is present in many biologically active molecules, making **2-Acetylbenzothiophene** a valuable starting point for drug discovery programs.[2]
- **Materials Science:** The conjugated π -system of the benzothiophene core makes it an attractive building block for organic electronic materials. It is used as a precursor in the synthesis of host materials for Organic Light-Emitting Diodes (OLEDs), where its electronic properties can be tuned to achieve efficient charge transport and emission.[3]

Experimental Protocol: Synthesis from 2-Chlorobenzaldehyde

This protocol is adapted from a literature procedure and provides a robust method for the synthesis of **2-Acetylbenzothiophene**.^[14]

Objective: To synthesize **2-Acetylbenzothiophene** from 2-chlorobenzaldehyde.

Materials:

- Anhydrous sodium sulfide (11.7 g, 150 mmol)
- Sulfur (3.2 g, 100 mmol)
- N-methylpyrrolidone (100 mL)
- 2-chlorobenzaldehyde (14.1 g, 100 mmol)
- Chloroacetone (11.1 g, 120 mmol)
- Diethyl ether
- Water
- Sodium hydroxide aqueous solution

Procedure:

- To a 200 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous sodium sulfide and sulfur.
- Add 100 mL of N-methylpyrrolidone and stir the mixture at room temperature for one hour.
- Slowly add 2-chlorobenzaldehyde dropwise to the reaction mixture. Continue stirring at room temperature for 12 hours.
- While cooling the flask (e.g., with an ice bath), add chloroacetone dropwise to the reaction mixture.

- Remove the cooling bath and allow the mixture to stir at room temperature for an additional 6 hours.
- Upon completion, transfer the reaction mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water.
- Adjust the pH of the aqueous layer to >11 using a sodium hydroxide solution.
- Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash them twice with water.
- Dry the diethyl ether layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- The product, 2-acetylbenzo[b]thiophene, can be further purified by recrystallization or column chromatography if necessary. The reported yield for this procedure is approximately 74%.
[14]

Conclusion

2-Acetylbenzothiophene is a compound of significant chemical interest, characterized by the versatile reactivity of its ketone functional group and the unique electronic nature of its heterocyclic core. A thorough understanding of its properties, from its spectroscopic signature to its synthetic routes and reaction pathways, is essential for scientists leveraging this molecule to construct more complex and functional chemical entities. Its established role in both pharmaceutical and materials science underscores its importance as a high-value synthetic intermediate, with ongoing research continuing to uncover new applications.

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